
Glycidyladamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidyladamantane is an organic compound that features a glycidyl group attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high symmetry and remarkable stability. The glycidyl group, an epoxide, imparts reactivity to the otherwise stable adamantane structure, making this compound a valuable compound in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
Glycidyladamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the glycidyl group. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and its subsequent attachment to the adamantane core.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
Glycidyladamantane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Glycidyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: The compound is explored for its use in drug delivery systems, where the adamantane core can enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is utilized in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and chemical stability.
作用機序
The mechanism by which glycidyladamantane exerts its effects is primarily through the reactivity of the glycidyl group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in drug delivery systems, where this compound can form stable conjugates with therapeutic agents, enhancing their delivery and efficacy.
類似化合物との比較
Similar Compounds
Adamantane: The parent compound of glycidyladamantane, known for its stability and use in drug delivery systems.
Epichlorohydrin: A precursor in the synthesis of this compound, also used in the production of epoxy resins.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with high reactivity, used in the synthesis of various functionalized adamantane derivatives.
Uniqueness
This compound is unique due to the combination of the stable adamantane core and the reactive glycidyl group. This duality allows it to participate in a wide range of chemical reactions while maintaining structural integrity, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C13H20O |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
2-(1-adamantylmethyl)oxirane |
InChI |
InChI=1S/C13H20O/c1-9-2-11-3-10(1)5-13(4-9,6-11)7-12-8-14-12/h9-12H,1-8H2 |
InChIキー |
ZEGIVQUKRBNEAI-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)CC4CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


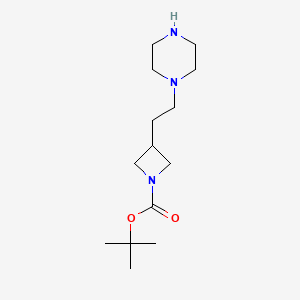
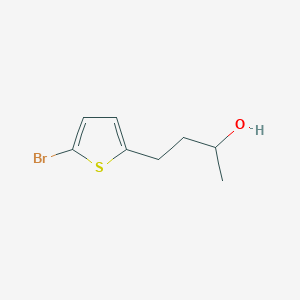
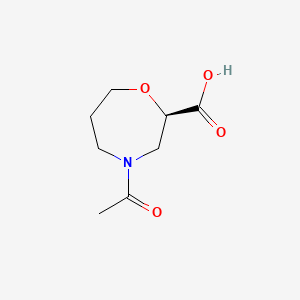

![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)

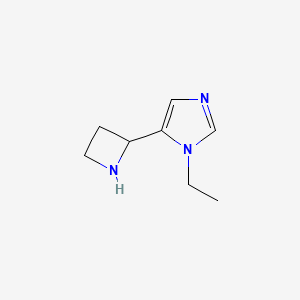
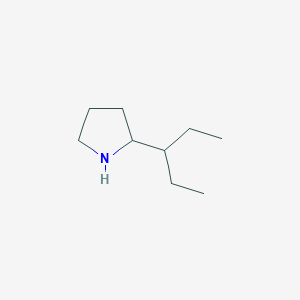
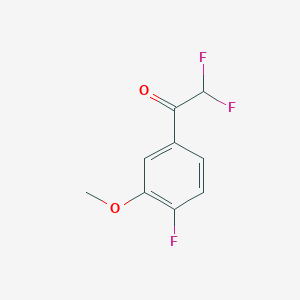
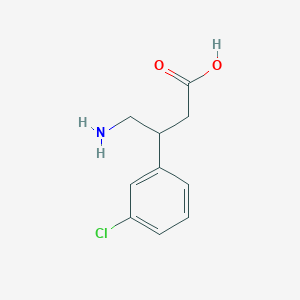
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)


